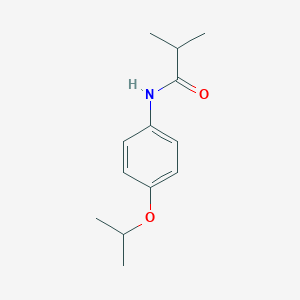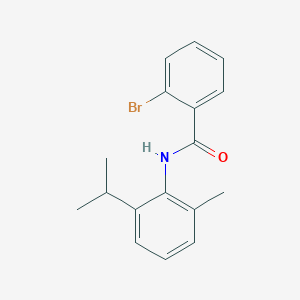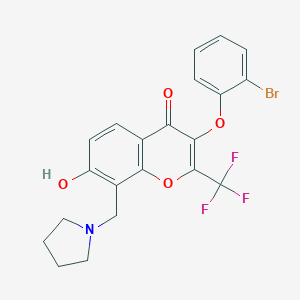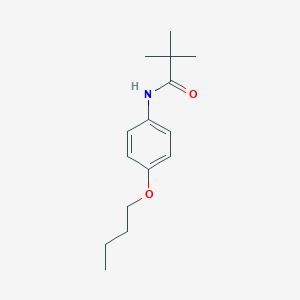
N-(3-methoxypropyl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-2-propoxybenzamide, also known as MPDPB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. This compound is a derivative of benzamide and has been synthesized using various methods. MPDPB has been found to have a unique mechanism of action that makes it useful for studying certain biological processes. In
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-2-propoxybenzamide is unique compared to other benzamide derivatives. N-(3-methoxypropyl)-2-propoxybenzamide selectively binds to the D3 dopamine receptor subtype and acts as a partial agonist. This means that it activates the receptor, but not to the same extent as a full agonist. N-(3-methoxypropyl)-2-propoxybenzamide has also been shown to inhibit the reuptake of dopamine, which leads to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxypropyl)-2-propoxybenzamide are mainly related to its interaction with the D3 dopamine receptor. Activation of this receptor has been linked to various processes, including reward, motivation, and cognitive function. N-(3-methoxypropyl)-2-propoxybenzamide has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive processes such as working memory and decision-making. Additionally, N-(3-methoxypropyl)-2-propoxybenzamide has been shown to decrease the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxypropyl)-2-propoxybenzamide in lab experiments is its selectivity for the D3 dopamine receptor subtype. This allows researchers to study the specific effects of dopamine on this receptor without interference from other dopamine receptor subtypes. Additionally, N-(3-methoxypropyl)-2-propoxybenzamide has been shown to have a long half-life, which makes it useful for studying long-term effects. One limitation of using N-(3-methoxypropyl)-2-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)-2-propoxybenzamide. One area of interest is the development of more selective and potent D3 dopamine receptor agonists. Additionally, N-(3-methoxypropyl)-2-propoxybenzamide has been shown to have potential as a treatment for addiction, and further research is needed to explore this potential. Finally, the effects of N-(3-methoxypropyl)-2-propoxybenzamide on other neurotransmitter systems, such as serotonin and norepinephrine, should be studied to better understand its overall impact on brain function.
Conclusion:
In conclusion, N-(3-methoxypropyl)-2-propoxybenzamide, or N-(3-methoxypropyl)-2-propoxybenzamide, is a chemical compound that has potential applications in various areas of scientific research. Its unique mechanism of action and selectivity for the D3 dopamine receptor subtype make it useful for studying certain biological processes. While there are some limitations to its use in lab experiments, the future directions for research on N-(3-methoxypropyl)-2-propoxybenzamide are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-2-propoxybenzamide has been achieved using several methods. One of the most common methods involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form 2-propoxybenzoyl chloride, which is then reacted with 3-methoxypropylamine to produce N-(3-methoxypropyl)-2-propoxybenzamide. Another method involves the reaction of 2-propoxybenzoyl chloride with 3-methoxypropylamine in the presence of triethylamine. The yield of N-(3-methoxypropyl)-2-propoxybenzamide using these methods has been reported to be around 50-60%.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-2-propoxybenzamide has been found to have potential applications in various areas of scientific research. One of the most promising areas is in the study of dopamine receptors. N-(3-methoxypropyl)-2-propoxybenzamide has been shown to selectively bind to the D3 dopamine receptor subtype and has been used as a tool to study the function of this receptor. Additionally, N-(3-methoxypropyl)-2-propoxybenzamide has been used to study the effects of dopamine on cognitive and emotional processes, as well as its role in addiction.
Propiedades
Nombre del producto |
N-(3-methoxypropyl)-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-2-propoxybenzamide |
InChI |
InChI=1S/C14H21NO3/c1-3-10-18-13-8-5-4-7-12(13)14(16)15-9-6-11-17-2/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,15,16) |
Clave InChI |
URRUXVJSVBJRPL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NCCCOC |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)


![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

